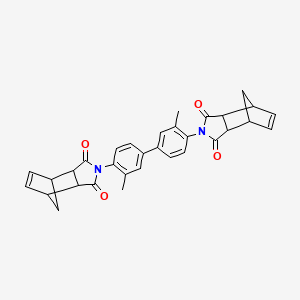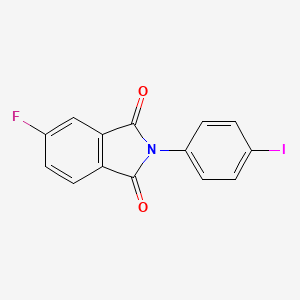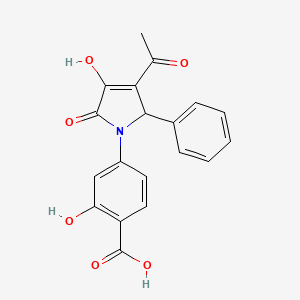
5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . This compound is of particular interest due to its unique structure, which combines an indole moiety with a triazine ring, potentially offering diverse chemical reactivity and biological properties.
Vorbereitungsmethoden
The synthesis of 5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of indole-3-carbaldehyde with phenylhydrazine to form an intermediate hydrazone, which is then cyclized with cyanamide under acidic conditions to yield the desired triazine derivative . The reaction conditions typically involve refluxing the reactants in a suitable solvent such as ethanol or acetic acid, followed by purification through recrystallization or chromatography.
Analyse Chemischer Reaktionen
5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or ethanol, and controlled temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various substituted indole and triazine derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to biological effects . The triazine ring can also interact with nucleic acids and proteins, potentially inhibiting their function and leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-(1H-indol-3-yl)-5-phenyl-4,5-dihydro-1,2,4-triazin-3(2H)-one include other indole derivatives and triazine derivatives. Some examples are:
Indole-3-carboxylic acid: Known for its anti-inflammatory and anticancer properties.
2,4,6-Trisubstituted triazines: Used as herbicides and antimicrobial agents.
The uniqueness of this compound lies in its combined indole and triazine structure, which offers a broader range of chemical reactivity and biological activity compared to its individual components .
Eigenschaften
Molekularformel |
C17H14N4O |
|---|---|
Molekulargewicht |
290.32 g/mol |
IUPAC-Name |
5-(1H-indol-3-yl)-5-phenyl-2,4-dihydro-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H14N4O/c22-16-20-17(11-19-21-16,12-6-2-1-3-7-12)14-10-18-15-9-5-4-8-13(14)15/h1-11,18H,(H2,20,21,22) |
InChI-Schlüssel |
UPNPPSIFYIFWBY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2(C=NNC(=O)N2)C3=CNC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-1,3-thiazolidine-2,4-dione 2-[(1-phenylethylidene)hydrazone]](/img/structure/B11543164.png)
![N'-[(1E,2Z)-2-bromo-3-phenylprop-2-en-1-ylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11543169.png)

![N-(4-methoxyphenyl)-N'-(4-nitrophenyl)-6-[(2Z)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1,3,5-triazine-2,4-diamine](/img/structure/B11543181.png)

![3-(3-Chlorophenyl)-1-[3-(3-chlorophenyl)-5,5-dimethyl-1-octyl-2-oxoimidazolidin-4-yl]-1-hydroxyurea](/img/structure/B11543191.png)
![N-[(E)-(3-nitrophenyl)methylidene]octadecan-1-amine](/img/structure/B11543200.png)
![2,4-dibromo-6-[(E)-{2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11543203.png)
![Methyl 2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11543215.png)

![N-[4-(biphenyl-4-yl)-5-methyl-1,3-thiazol-2-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11543223.png)
![3,4-dibromo-6-methoxy-2-[(E)-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11543224.png)

